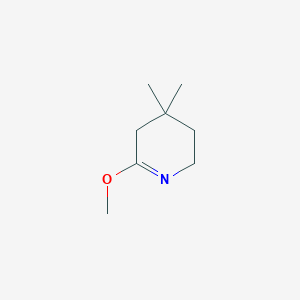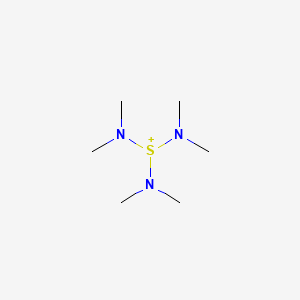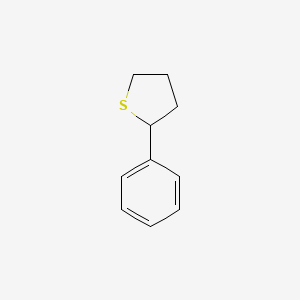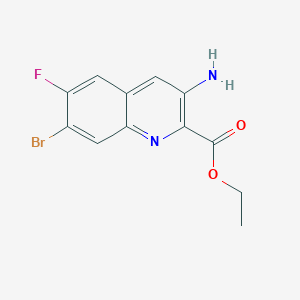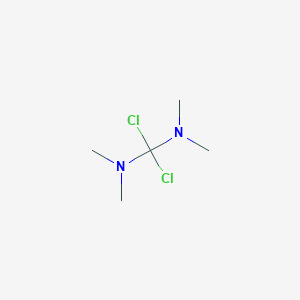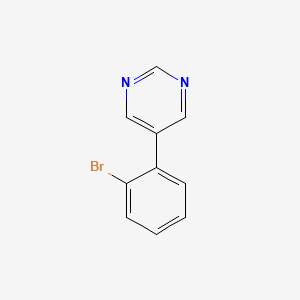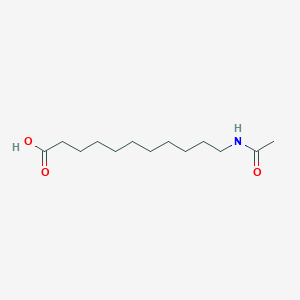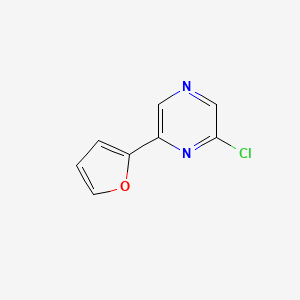
2-chloro-6-(furan-2-yl)pyrazine
描述
2-chloro-6-(furan-2-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-chloro-6-(furan-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include various substituted pyrazines.
Oxidation: Products include furanones.
Reduction: Products include dihydrofuran derivatives.
科学研究应用
2-chloro-6-(furan-2-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrazine derivatives.
作用机制
The mechanism of action of 2-chloro-6-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that are critical for the survival of pathogens or cancer cells .
相似化合物的比较
Similar Compounds
2-Chloropyrazine: Lacks the furan ring, making it less versatile in certain applications.
6-(2-Furyl)Pyrazine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Amino-6-(2-Furyl)Pyrazine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Uniqueness
2-chloro-6-(furan-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the furan ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
2-chloro-6-(furan-2-yl)pyrazine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H |
InChI 键 |
ZDGXPNDRBJGCLB-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C2=CN=CC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
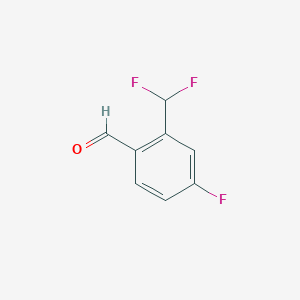
![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)
